![molecular formula C15H16N2O3 B2668333 1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione CAS No. 476308-94-8](/img/structure/B2668333.png)
1-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a molecule that has piqued the interest of researchers in recent years for its potential. It belongs to the class of organic compounds known as 1,4-isoquinolinediones . These are isoquinoline derivatives carrying a C=O group at positions 1 and 4, respectively .
Synthesis Analysis
A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, which includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex which delivers the linear regioisomers with high selectivities .Molecular Structure Analysis
The molecular formula of this compound is C15H16N2O3 and its molecular weight is 272.304.Chemical Reactions Analysis
The hydroaminoalkylation reactions of ortho-chlorostyrenes with various secondary amines deliver the linear addition products with high regioselectivity . A combination of this reaction with a subsequent intramolecular Buchwald–Hartwig amination creates a new and simple two-step procedure that gives direct access to pharmacologically important 1,2,3,4-tetrahydroquinolines .Aplicaciones Científicas De Investigación
Chemical Stability and Photodegradation Studies
Muszalska et al. (2015) conducted stress, accelerated, and photostability tests on derivatives of pyrrolo[3,4-c]pyridine-1,3-dione, noting their extreme instability in alkaline media, lability in acidic media, and stability in neutral media. The study highlights the photolability and the impact of structural modifications on chemical stability, particularly noting that the presence of the 1,3,4-tetraisoquinoline group increases susceptibility to photodegradation, while the introduction of a carbonyl group and a tetrafluoromethyl group to the phenyl ring stabilizes the molecule against hydrolysis and oxidation but increases sensitivity to light (Muszalska et al., 2015).
Synthetic Protocols for Derivatives
Lu and Shi (2007) described a Lewis acid-catalyzed reaction to produce pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively, demonstrating the utility of these compounds in synthetic chemistry and their potential application in creating complex organic molecules (Lu & Shi, 2007).
Redox-Annulations and Functionalization
Kang et al. (2015) explored the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, showcasing the application of these derivatives in creating ring-fused structures which can be further oxidized or reduced to various functional groups, highlighting the versatility of these compounds in synthetic organic chemistry (Kang et al., 2015).
Novel Synthetic Routes
Boudriga et al. (2019) developed a multicomponent 1,3-dipolar cycloaddition reaction to access novel dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones. This study exemplifies the innovative synthetic routes enabled by these compounds, providing access to complex heterocyclic structures with potential biological activity (Boudriga et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-5-6-14(19)17(13)10-15(20)16-8-7-11-3-1-2-4-12(11)9-16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAHSLBHNQYLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

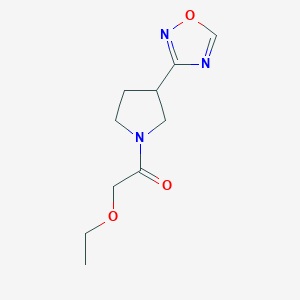
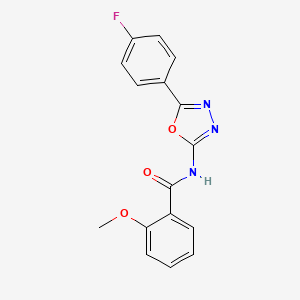
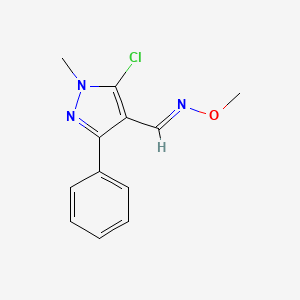
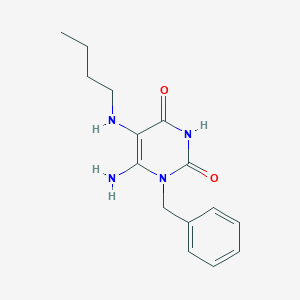
![2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B2668257.png)
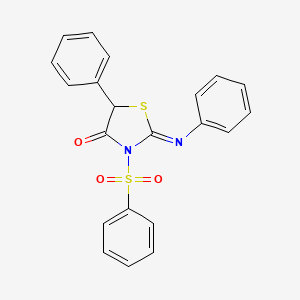
![3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2668259.png)
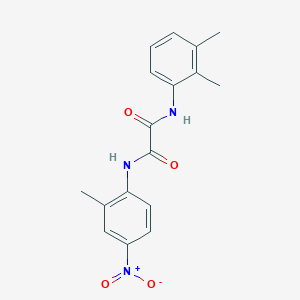
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668262.png)
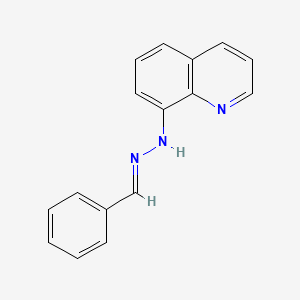
![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2668265.png)
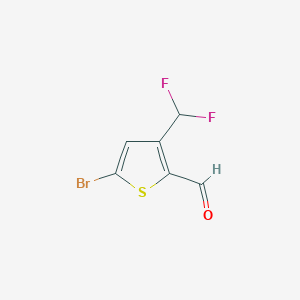
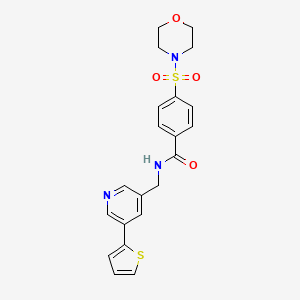
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2668272.png)